molecular formula C10H17NO3 B2451453 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 1067239-06-8

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No.: B2451453
CAS No.: 1067239-06-8
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

tert-butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group and a formyl group attached to a cyclobutyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-formylcyclobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-(3-formylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The carbamate group can also interact with active sites of enzymes, inhibiting their function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-butyl N-(3-formylcyclobutyl)carbamate is unique due to the presence of both a formyl group and a cyclobutyl ring, which imparts distinct chemical reactivity and biological activity. Compared to tert-butyl carbamate, it has additional functional groups that allow for more diverse chemical transformations. tert-butyl carbazate, on the other hand, is primarily used in peptide synthesis and has different reactivity due to the presence of a hydrazide group .

Properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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